molecular formula C22H21N3O3 B11350787 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No.: B11350787
M. Wt: 375.4 g/mol
InChI Key: ZJVXKHZEDBKATC-UHFFFAOYSA-N
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Description

2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography would be essential.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2-Furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H30N3O2C_{29}H_{30}N_3O_2, with a molecular weight of 471.6 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, newly synthesized derivatives containing benzimidazole and benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, compounds exhibited IC50 values ranging from 6.26 µM to 20.46 µM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays, indicating promising antitumor activity .

CompoundCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC82720.46 ± 8.63
Compound CNCI-H35816.00 ± 9.38

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Research indicates that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 20 µM to 70 µM, suggesting moderate antibacterial efficacy compared to standard antibiotics .

The proposed mechanism of action for compounds related to this compound involves DNA binding and inhibition of DNA-dependent enzymes. This interaction may lead to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial DNA synthesis in antimicrobial applications .

Case Studies

  • Antitumor Efficacy in Vivo : In an animal model study, derivatives similar to the compound demonstrated significant tumor growth inhibition at submicromolar dosages, showcasing their potential for further development into therapeutic agents .
  • Antimicrobial Testing : A series of synthesized derivatives were tested for their ability to inhibit bacterial growth in vitro. Results showed that modifications on the benzimidazole structure significantly impacted antimicrobial potency, with some compounds exhibiting better activity than traditional treatments .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[1-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-15(23-22(26)20-8-5-13-28-20)21-24-18-6-3-4-7-19(18)25(21)14-16-9-11-17(27-2)12-10-16/h3-13,15H,14H2,1-2H3,(H,23,26)

InChI Key

ZJVXKHZEDBKATC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC)NC(=O)C4=CC=CO4

Origin of Product

United States

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